Cas no 1849315-22-5 (3-(Bromomethyl)azetidine)

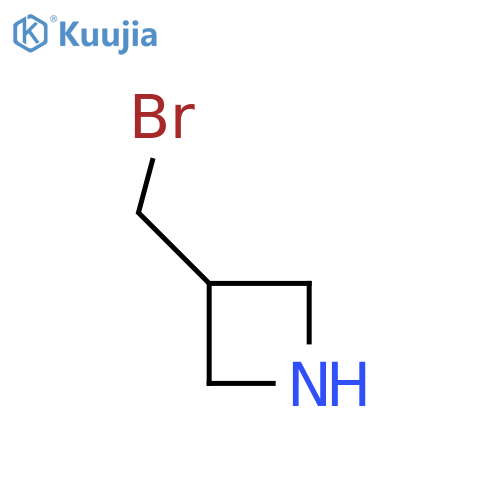

3-(Bromomethyl)azetidine structure

商品名:3-(Bromomethyl)azetidine

CAS番号:1849315-22-5

MF:C4H8BrN

メガワット:150.017020225525

MDL:MFCD30334574

CID:5618000

PubChem ID:89361941

3-(Bromomethyl)azetidine 化学的及び物理的性質

名前と識別子

-

- Azetidine, 3-(bromomethyl)-

- 3-(bromomethyl)azetidine

- EN300-2977592

- 1849315-22-5

- SCHEMBL14537465

- 3-(Bromomethyl)azetidine

-

- MDL: MFCD30334574

- インチ: 1S/C4H8BrN/c5-1-4-2-6-3-4/h4,6H,1-3H2

- InChIKey: POMYMSFZHJXPTM-UHFFFAOYSA-N

- ほほえんだ: BrCC1CNC1

計算された属性

- せいみつぶんしりょう: 148.98401g/mol

- どういたいしつりょう: 148.98401g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 42.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 12Ų

じっけんとくせい

- 密度みつど: 1.481±0.06 g/cm3(Predicted)

- ふってん: 164.4±13.0 °C(Predicted)

- 酸性度係数(pKa): 10.20±0.40(Predicted)

3-(Bromomethyl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2977592-10.0g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 10.0g |

$2638.0 | 2025-03-19 | |

| Enamine | EN300-2977592-5.0g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 5.0g |

$1779.0 | 2025-03-19 | |

| Enamine | EN300-2977592-10g |

3-(bromomethyl)azetidine |

1849315-22-5 | 10g |

$2638.0 | 2023-09-06 | ||

| Enamine | EN300-2977592-0.25g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 0.25g |

$564.0 | 2025-03-19 | |

| Enamine | EN300-2977592-0.05g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 0.05g |

$515.0 | 2025-03-19 | |

| Enamine | EN300-2977592-5g |

3-(bromomethyl)azetidine |

1849315-22-5 | 5g |

$1779.0 | 2023-09-06 | ||

| Enamine | EN300-2977592-2.5g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 2.5g |

$1202.0 | 2025-03-19 | |

| Enamine | EN300-2977592-0.1g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 0.1g |

$540.0 | 2025-03-19 | |

| Enamine | EN300-2977592-0.5g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 0.5g |

$589.0 | 2025-03-19 | |

| Enamine | EN300-2977592-1.0g |

3-(bromomethyl)azetidine |

1849315-22-5 | 95.0% | 1.0g |

$614.0 | 2025-03-19 |

3-(Bromomethyl)azetidine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1849315-22-5 (3-(Bromomethyl)azetidine) 関連製品

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量